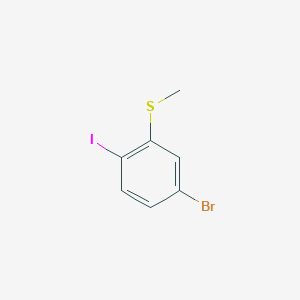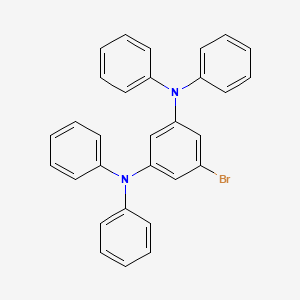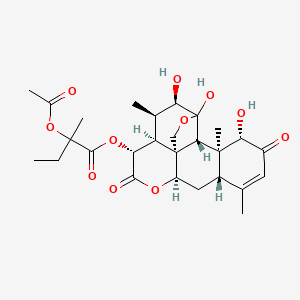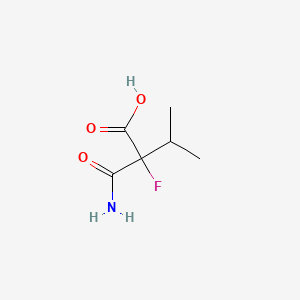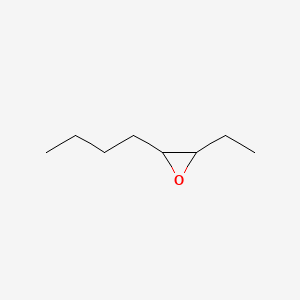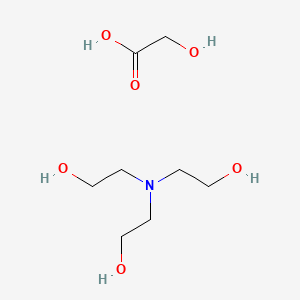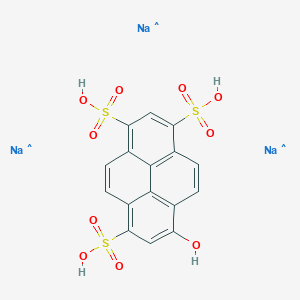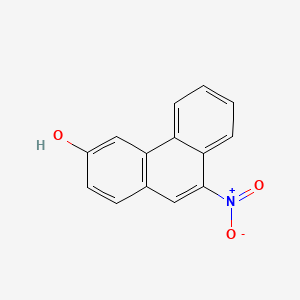
9-(Hydroxy(oxido)amino)-3-phenanthrenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Hydroxy(oxido)amino)-3-phenanthrenol is a complex organic compound that features a phenanthrene backbone with hydroxy and oxidoamino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(Hydroxy(oxido)amino)-3-phenanthrenol typically involves multi-step organic reactions. One common method includes the oxidation of a precursor phenanthrene derivative using suitable oxidizing agents such as hydrogen peroxide or peracids. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of environmentally friendly oxidizing agents and solvents is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
9-(Hydroxy(oxido)amino)-3-phenanthrenol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the oxidoamino group back to an amino group.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenanthrene ring
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts such as palladium or platinum
Major Products Formed
The major products formed from these reactions include various phenanthrene derivatives with different functional groups, which can be further utilized in synthetic chemistry .
Scientific Research Applications
9-(Hydroxy(oxido)amino)-3-phenanthrenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 9-(Hydroxy(oxido)amino)-3-phenanthrenol involves its interaction with various molecular targets. The hydroxy and oxidoamino groups can participate in hydrogen bonding and redox reactions, influencing the activity of enzymes and other proteins. These interactions can modulate cellular pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO): Known for its flame retardant properties.
Oxazolines: Five-membered heterocycles with nitrogen and oxygen atoms, used in pharmaceuticals and industrial applications
Properties
CAS No. |
7402-91-7 |
|---|---|
Molecular Formula |
C14H9NO3 |
Molecular Weight |
239.23 g/mol |
IUPAC Name |
9-nitrophenanthren-3-ol |
InChI |
InChI=1S/C14H9NO3/c16-10-6-5-9-7-14(15(17)18)12-4-2-1-3-11(12)13(9)8-10/h1-8,16H |
InChI Key |
YBIPHTBHFGUBBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C2C=C(C=C3)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



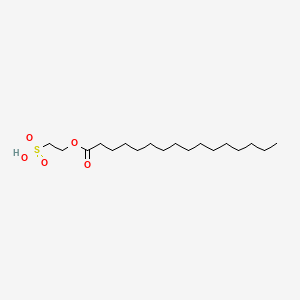


![3,12-Diazabicyclo[12.3.1]octadeca-1(18),14,16-triene-2,13-dione](/img/structure/B12810757.png)
